Technical Monograph: 2-Methyl-1H-indole-4-carboxylic Acid
Technical Monograph: 2-Methyl-1H-indole-4-carboxylic Acid
[1]
Version 1.0 | Status: Validated Primary CAS: 34058-50-9 Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists.
Executive Summary
2-Methyl-1H-indole-4-carboxylic acid is a specialized heterocyclic scaffold critical to the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors . Unlike its more common 2- or 3-carboxylated isomers, the 4-position carboxylate offers a unique vector for extending side chains into solvent-exposed regions of protein binding pockets, particularly in D3 dopamine receptors and VCP/p97 ATPase complexes. This guide details its physicochemical profile, validated synthetic routes, and specific utility in high-affinity ligand design.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Core Identity
| Parameter | Specification |
| IUPAC Name | 2-Methyl-1H-indole-4-carboxylic acid |
| CAS Registry Number | 34058-50-9 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| SMILES | CC1=CC2=C(C(=CC=C2)C(=O)O)N1 |
| InChI Key | XPVMAFPMLNHQFI-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Notes |
| Appearance | Off-white to brown powder | Oxidation sensitive upon prolonged air exposure. |
| Melting Point | 228–231 °C | Decomposes at higher temperatures [1]. |
| Boiling Point | 417.0 ± 25.0 °C | Predicted at 760 mmHg.[1] |
| pKa (Acid) | 3.99 ± 0.30 | Carboxylic acid proton (Predicted).[2][3] |
| Solubility | DMSO (>50 mg/mL), Methanol | Sparingly soluble in water; soluble in alkaline aqueous solutions. |
Synthetic Pathways
The synthesis of the 4-carboxy isomer is more challenging than the 2- or 3-isomers due to the electronic bias of the indole ring. Two primary routes are established: Nitrile Hydrolysis (scalable) and Modified Reissert Indole Synthesis (classic).
Route A: Hydrolysis of 4-Cyano-2-methylindole (Scalable)
This method is preferred for gram-scale preparation as it avoids the harsh conditions of Fischer indole cyclization which often yields mixtures when targeting the 4-position.
Protocol:
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Precursor: Start with 2-methyl-1H-indole-4-carbonitrile .
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Hydrolysis: Suspend the nitrile in aqueous NaOH (10–20% w/v) and Ethanol (1:1 ratio).
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Reflux: Heat to reflux (approx. 80–90 °C) for 12–16 hours. Monitor disappearance of nitrile peak (~2220 cm⁻¹) by IR or LCMS.
-
Workup: Cool to 0 °C. Acidify carefully with 2M HCl to pH 3–4.
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Isolation: The acid precipitates as a solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.
Route B: From 2-Methyl-3-nitrobenzoate
This route constructs the indole ring de novo, ensuring the carboxyl group is fixed at the 4-position.
Mechanism:
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Bromination: Radical bromination of methyl 2-methyl-3-nitrobenzoate.
-
Cyclization: Reductive cyclization (often using Fe/AcOH or Pd-catalyzed hydrogenation) to close the pyrrole ring.
-
Saponification: Hydrolysis of the methyl ester to the free acid.
Figure 1: Primary synthetic workflow for the isolation and derivatization of the target scaffold.
Functional Derivatization & Reactivity
Carboxylic Acid Coupling (C-4 Position)
The C-4 carboxylic acid is sterically accessible but electronically coupled to the indole system. Standard coupling reagents (EDCI/HOBt or HATU) are highly effective.
-
Standard Protocol [2]:
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Dissolve 1.0 eq of acid in DMF.
-
Add 1.05 eq HATU and 2.0 eq DIPEA (or TEA).
-
Stir for 10 min at 0 °C to activate.
-
Add 1.1 eq of amine (e.g., 3,3-difluoropyrrolidine).[4]
-
Stir at RT for 12 h. Yields are typically 60–80%.
-
Electrophilic Substitution (C-3 Position)
The C-3 position remains highly nucleophilic. It can be formylated (Vilsmeier-Haack) or halogenated. However, the electron-withdrawing carboxyl group at C-4 slightly deactivates the ring compared to 2-methylindole, requiring slightly more vigorous conditions for C-3 substitution.
Pharmaceutical Applications
D3 Dopamine Receptor Modulators
The 2-methyl-1H-indole-4-carboxylic acid scaffold is a validated pharmacophore for D3 dopamine receptor positive allosteric modulators (PAMs) . The indole NH and the C-4 amide carbonyl form critical hydrogen bonds within the receptor's orthosteric or allosteric pockets.
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Mechanism: The scaffold stabilizes the receptor in a conformation that enhances the affinity of dopamine, potentially treating schizophrenia and substance use disorders without the side effects of direct agonists [2].
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Key Analog: Coupling with 3,3-difluoropyrrolidine yields a potent modulator with improved metabolic stability compared to non-fluorinated analogs.
VCP/p97 Inhibitors (Oncology)
In Acute Myeloid Leukemia (AML) research, this scaffold (specifically compound V13 ) acts as a warhead targeting the VCP/p97 ATPase .
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Significance: VCP (Valosin-containing protein) is essential for protein homeostasis. Inhibiting it leads to proteotoxic stress and apoptosis in cancer cells.
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Structure-Activity Relationship (SAR): The 2-methyl group is crucial for hydrophobic packing, while the 4-carboxyl-derived amide extends into the ATP-binding cleft [3].
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical binding vectors.
Handling, Safety, & Storage
Safety Profile
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GHS Classification: Warning.
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Hazard Statements:
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder) are mandatory.
Storage & Stability
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Conditions: Store at 2–8 °C (refrigerated) in a tightly sealed container.
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Light Sensitivity: Protect from light to prevent photo-oxidation of the indole ring.
-
Shelf Life: Stable for >2 years if stored properly under inert atmosphere (Argon/Nitrogen).
References
-
Echemi Data. Physicochemical properties of 2-Methyl-1H-indole-4-carboxylic acid (CAS 34058-50-9).[5][6][1][3][7]Link
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Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry / PMC. (Describes the HATU coupling protocol and D3 application). Link
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors. Dove Medical Press. (Describes the use of the scaffold in AML research). Link
-
MolCore. Certificate of Analysis and Safety Data for CAS 34058-50-9.Link
Sources
- 1. molcore.com [molcore.com]
- 2. 34058-50-9 | CAS DataBase [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 104175-33-9(2,6-Dimethylquinoline-4-carboxylic acid) | Kuujia.com [kuujia.com]
- 6. 2-Methyl-1H-Indole-4-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
